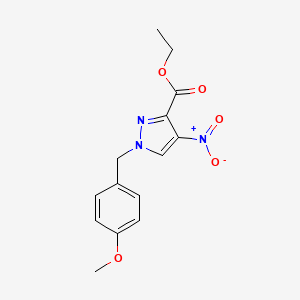
3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxazole derivatives and has been shown to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol in lab experiments include its high potency and specificity. However, one limitation of using this compound is its low solubility, which can make it difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are several future directions for the research of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another potential direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects that may be associated with its use.
In conclusion, 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic compound that has shown great potential in scientific research. Its various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 2-aminophenol in the presence of a catalyst to form 3-(2,5-dimethylfuran-3-yl)-1,3-benzoxazole-2-amine. This intermediate is then reacted with 3-chloropropan-1-ol to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol in scientific research are vast. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-12(11(2)20-10)14(19)7-8-17-16-18-13-5-3-4-6-15(13)21-16/h3-6,9,14,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHGHQGNOSJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)

![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)


![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)
